Carbonic acid, zinc salt, basic

Flame retardancy Flexible PVC Limiting Oxygen Index

Carbonic acid, zinc salt, basic (CAS 51839-25-9), also designated as zinc hydroxycarbonate or basic zinc carbonate with the empirical formula Zn₅(CO₃)₂(OH)₆, is an inorganic zinc compound occurring naturally as the mineral hydrozincite. It presents as a white, odorless, amorphous powder with a density of 3.5–4.4 g/cm³, negligible water solubility (~1.3 mg/L at 20 °C), and a characteristic thermal decomposition pathway commencing at approximately 150 °C to yield zinc oxide (ZnO), CO₂, and H₂O.

Molecular Formula CH2O5Zn2
Molecular Weight 224.8 g/mol
CAS No. 51839-25-9
Cat. No. B12083827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, zinc salt, basic
CAS51839-25-9
Molecular FormulaCH2O5Zn2
Molecular Weight224.8 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[OH-].[OH-].[Zn+2].[Zn+2]
InChIInChI=1S/CH2O3.2H2O.2Zn/c2-1(3)4;;;;/h(H2,2,3,4);2*1H2;;/q;;;2*+2/p-4
InChIKeyMZLPNVOTLUZXHN-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Basic Zinc Carbonate (CAS 51839-25-9): Technical Baseline for Scientific Procurement and Formulation Selection


Carbonic acid, zinc salt, basic (CAS 51839-25-9), also designated as zinc hydroxycarbonate or basic zinc carbonate with the empirical formula Zn₅(CO₃)₂(OH)₆, is an inorganic zinc compound occurring naturally as the mineral hydrozincite [1]. It presents as a white, odorless, amorphous powder with a density of 3.5–4.4 g/cm³, negligible water solubility (~1.3 mg/L at 20 °C), and a characteristic thermal decomposition pathway commencing at approximately 150 °C to yield zinc oxide (ZnO), CO₂, and H₂O [2]. Commercially, technical and reagent grades are typically specified at ≥58% Zn content (KT basis) [3]. Its structural composition—integrating both carbonate and hydroxide anions coordinated to zinc centers—endows it with a multi-modal functional profile spanning flame retardancy, smoke/fume suppression, rubber vulcanization activation, and service as a calcination precursor for high-surface-area ZnO, which distinguishes it from single-anion zinc salts and oxide forms when formulation performance requirements extend beyond simple zinc supplementation.

Why Basic Zinc Carbonate (CAS 51839-25-9) Cannot Be Swapped with ZnO, Zinc Borate, or Standard Fillers Without Performance Loss


Basic zinc carbonate occupies a distinct position among inorganic zinc compounds because its functional value derives not merely from its zinc content but from the synergistic interplay of its carbonate and hydroxide constituents during thermal decomposition and chemical reaction. Unlike zinc oxide, which functions primarily as a semiconductor pigment and vulcanization activator with marked whitening effect, basic zinc carbonate decomposes endothermically at 150–300 °C with concurrent release of CO₂ and H₂O, delivering both condensed-phase char promotion and gas-phase dilution in flame-retardant systems [1]. Compared with zinc borate—which relies on boron-mediated vitreous char formation—basic zinc carbonate catalyzes early-stage dehydrochlorination of PVC and forms a dense, continuous ZnO-rich char layer that suppresses dripping and heat release [2]. In asphalt fume suppression, basic zinc carbonate chemically scavenges H₂S via surface vulcanization reactions that simple physical adsorbents (activated carbon, mesoporous silica) and ZnO do not replicate at comparable low dosages [3]. These mechanistic distinctions mean that formulators selecting solely on zinc content or cost-per-kilogram risk compromising targeted performance in flame retardancy, smoke suppression, or optical clarity applications where the specific decomposition chemistry and reaction pathways of basic zinc carbonate are integral to the formulation’s efficacy.

Quantitative Differentiation Evidence for Basic Zinc Carbonate (CAS 51839-25-9) Versus Closest Analogs


Flame Retardant LOI and Cone Calorimetry: Basic Zinc Carbonate + Sb₂O₃ Synergy vs. Sb₂O₃ Alone in Flexible PVC

In flexible PVC composites loaded at 5 phr total flame retardant, nano basic zinc carbonate (ZC) used alone raised the Limiting Oxygen Index (LOI) from 25.0% (unfilled PVC-0) to 32.2%. The combination of ZC with antimony trioxide (Sb₂O₃/AT) at a 1:3 weight ratio (AT:ZC) achieved a maximal LOI of 36.7%, exceeding the 30.8% LOI attained by 5 phr Sb₂O₃ alone (PVC-1) [1]. In cone calorimetry at 50 kW/m² irradiance, the AT:ZC = 1:3 formulation (PVC-4) reduced the Peak Heat Release Rate (PHRR) to 149 ± 4 kW/m², a 31.7% reduction versus 218 ± 9 kW/m² for unfilled PVC-0, and lowered Total Heat Release (THR) from 81 ± 4 to 53 ± 3 MJ/m². Under UL-94 vertical burning (0.6 mm film), only formulations containing ZC (PVC-3, PVC-4, PVC-5) attained a V-0 rating without dripping, whereas Sb₂O₃-only (PVC-1) reached V-0 but with dripping [1]. In the 2024 Zhang et al. study, zinc borate (ZB) at 5 phr combined with 5 phr magnesium carbonate (MC) yielded an LOI of 30.2% with V-0 and no dripping, whereas standalone ZC reportedly suffered from poor thermal stability in that test configuration [2].

Flame retardancy Flexible PVC Limiting Oxygen Index

Condensed-Phase Char Promotion: Basic Zinc Carbonate vs. Sb₂O₃ Char Residue Yield at 750 °C

Thermogravimetric analysis (TGA) of flexible PVC composites under N₂ revealed that basic zinc carbonate (ZC) substantially increased char residue at 750 °C relative to both unfilled PVC and Sb₂O₃-treated formulations. PVC-4 (AT:ZC = 1:3) and PVC-5 (ZC only) yielded char residues of 20.9 wt% and 21.7 wt%, respectively, compared with 15.4 wt% for PVC-0 (unfilled) and 15.5 wt% for PVC-1 (5 phr Sb₂O₃ alone)—an increase of approximately 5.4–6.3 wt% [1]. The onset decomposition temperature (T₅%) shifted downward from 271 °C (PVC-0) to 251–252 °C for ZC-containing formulations, indicating that ZC catalyzes early-stage dehydrochlorination and promotes cross-linking that stabilizes the char residue [1]. Post-combustion SEM imaging confirmed that ZC-containing chars were dense, continuous, and tough, in contrast to the brittle, porous char produced by Sb₂O₃ alone [1]. In comparison, zinc borate-based formulations in the 2024 Zhang et al. study relied on boron-mediated vitrification rather than carbonate-derived CO₂ dilution and ZnO char reinforcement, yielding different char morphologies and thermal stability profiles [2].

Char formation Thermal stability PVC decomposition

Asphalt Fume Suppression: Basic Zinc Carbonate vs. Physical Adsorbents for H₂S and VOC Abatement

A 2024 study developed a novel asphalt fume suppressant based on Zn₅(CO₃)₂(OH)₆ and evaluated fume suppression by measuring the volatility of asphalt fumes and H₂S release at 120–180 °C. At an addition dosage of only 0.1 wt%, the basic zinc carbonate-based suppressant reduced volatile organic compound (VOC) content by 44% and hydrogen sulfide (H₂S) content by 64% in asphalt fumes [1]. The suppression mechanism was attributed to a surface vulcanization reaction between Zn₅(CO₃)₂(OH)₆ and H₂S, chemically sequestering sulfur species without degrading the conventional performance properties (softening point, penetration, ductility) or rheological characteristics of the asphalt binder [1]. By contrast, physical adsorbents such as activated carbon typically require dosages of ~5 wt% to achieve comparable emission reductions and may compromise asphalt mechanical performance, while mesoporous silica and ZnO nanoparticles rely on physisorption rather than irreversible chemical scavenging [1].

Asphalt fumes H₂S scavenging VOC reduction

Rubber Vulcanization: Optical Transparency and Hardness of Basic Zinc Carbonate vs. Zinc Oxide in Sulfur-Cured Translucent Compounds

In sulfur-cured rubber compounding, basic zinc carbonate functions as a vulcanization activator with a key performance differentiator versus zinc oxide: it yields vulcanizates with markedly superior optical transparency and no whitening effect [1]. Zinc oxide, while an effective activator and reinforcing filler, imparts opacity and whitening to rubber compounds due to its high refractive index (~2.0) and pigmenting character [1]. Basic zinc carbonate, by contrast, has a refractive index closer to that of natural rubber, enabling the production of translucent and light-colored rubber goods such as medical tubing, latex gloves, infant bottle nipples, and transparent footwear [1]. Additionally, industrial technical literature indicates that basic zinc carbonate contributes to increased hardness in the finished vulcanizate relative to zinc oxide-activated systems [1]. The activation mechanism involves in-situ thermal decomposition of basic zinc carbonate to highly active ZnO during the vulcanization cycle, generating nascent zinc oxide with higher specific activity than commercial ZnO powder of equivalent particle size [2].

Rubber vulcanization Transparency Activator

Thermal Decomposition Kinetics: Activation Energy of Basic Zinc Carbonate as a Controlled ZnO Precursor vs. Alternative Precursors

The thermal decomposition of zinc carbonate hydroxide to ZnO proceeds via a single-step reaction, with the apparent activation energy (Eₐ) reported as 132–153 kJ/mol in the temperature range 150–240 °C for two industrially prepared samples studied by TGA-DSC [1]. A separate investigation of pure basic zinc carbonate (BZC) determined an isothermal decomposition activation energy of 43.7 kJ/mol, with the value increasing systematically upon iron doping (48.2–57.1 kJ/mol for 1–50 at.% Fe²⁺) [2]. The decomposition onset is consistently observed at ~150 °C, with the rate becoming significant above 200 °C and completion by ~300 °C [1]; this moderate temperature window—substantially lower than the calcination temperatures required for Zn(OH)₂ or ZnC₂O₄ precursors—enables energy-efficient ZnO production. The decomposition yields ZnO while preserving the precursor’s overall particle morphology, a characteristic leveraged for fabricating porous ZnO nanoplates, micro-flakes, and high-surface-area particles for gas sensing and catalysis [3]. For lithium-ion battery applications, Zn₅(CO₃)₂(OH)₆ micro-flakes exhibit thermal stability up to 200 °C and gradual decomposition over 210–450 °C, with electrochemical cycling demonstrating stable voltage plateaus and capacity retention as a novel anode material [4].

Thermal decomposition Activation energy ZnO precursor

Zinc Bioavailability in Animal Feed: Basic Zinc Carbonate vs. Zinc Oxide and Zinc Sulfate in Ruminants and Poultry

In a sheep feeding study using multiple linear regression slope ratios of log₁₀-transformed Zn accumulation in pancreas, liver, and kidney, the relative bioavailability (RBV) of reagent-grade basic zinc carbonate was estimated at 106% relative to zinc sulfate (set at 100%), statistically comparable to zinc oxide at 106%, and superior to metallic zinc at 76% [1]. In broiler chicks, however, a separate study using weight gain and bone Zn as response criteria reported RBV estimates of 78% for reagent-grade zinc carbonate, 77% for zinc oxide, and 46% for metallic zinc, with zinc sulfate set at 100% [2]. The species-dependent discrepancy—carbonate performing equivalently to sulfate in ruminants but at ~78% in monogastric chicks—reflects differences in gastrointestinal pH and digesta passage rate that affect the dissolution kinetics of the carbonate matrix [1][2]. In ruminants, the rumen environment (pH ~6–7) and longer retention time facilitate neutralization and solubilization of the carbonate fraction, releasing bioavailable Zn²⁺, whereas the acidic proventriculus of poultry may not fully compensate for the slower dissolution of carbonate relative to sulfate [1][2]. Feed-grade sources generally show lower and more variable RBV than reagent-grade counterparts [2].

Zinc bioavailability Feed additive Inorganic zinc sources

Verified Application Scenarios for Basic Zinc Carbonate (CAS 51839-25-9) Based on Quantitative Differentiation Evidence


Partial Sb₂O₃ Replacement in Flexible PVC Flame-Retardant Formulations (Wire & Cable, Flooring, Roofing Membranes)

Formulators aiming to reduce antimony trioxide content in flexible PVC compounds—driven by Sb₂O₃ price volatility, toxicity concerns, or REACH regulatory pressure—can substitute up to 75% of the Sb₂O₃ loading with nano or micronized basic zinc carbonate while achieving superior flame retardancy metrics. The Pan & Wang (2015) data demonstrate that a 1:3 weight ratio of Sb₂O₃ to ZnCO₃ at 5 phr total loading delivers an LOI of 36.7% (vs. 30.8% for 5 phr Sb₂O₃ alone), a 31.7% reduction in peak heat release rate, a 36.9% reduction in total heat release, and the elimination of melt dripping under UL-94 V-0 testing [1]. The condensed-phase char promotion and CO₂ dilution mechanisms are complementary to Sb₂O₃’s gas-phase radical scavenging, creating a genuine synergistic system that cannot be replicated by simple filler addition or by zinc borate alone [1][2].

Chemically Reactive Asphalt Fume Suppressant for Hot-Mix Asphalt Plants Under VOC/H₂S Emission Mandates

Asphalt production facilities facing compliance with increasingly stringent workplace exposure limits for H₂S and VOCs can deploy a basic zinc carbonate-based fume suppressant at a dosage as low as 0.1 wt% of binder to achieve 44% VOC reduction and 64% H₂S reduction without altering asphalt penetration, softening point, or ductility specifications [3]. The chemical scavenging mechanism—surface vulcanization of Zn₅(CO₃)₂(OH)₆ to form stable zinc sulfides—provides irreversible emission control, in contrast to physisorption onto activated carbon or mesoporous silica that risks desorption and requires 50× higher dosage [3]. This application scenario is uniquely served by basic zinc carbonate chemistry; neither ZnO nor zinc borate replicates the combined H₂S reactivity and low-temperature decomposition profile at comparable loading levels [3].

Translucent and Light-Colored Sulfur-Cured Rubber Goods (Medical, Latex, Consumer Products)

Manufacturers of translucent rubber products—including medical tubing, examination gloves, infant feeding nipples, transparent footwear soles, and latex balloons—must select a vulcanization activator that does not impart whitening or opacity. Basic zinc carbonate is the established technical solution because its refractive index closely matches that of natural rubber, yielding optically clear vulcanizates unattainable with zinc oxide, which whitens and opacifies the compound [4]. The in-situ thermal decomposition of basic zinc carbonate during curing generates nascent, highly active ZnO that accelerates sulfur cross-linking with efficiency comparable to or exceeding that of commercial ZnO powder, while the carbonate and hydroxide decomposition products (CO₂ and H₂O) volatilize without residue, leaving no pigmenting inorganic filler [4][5].

Controlled-Morphology ZnO Precursor for Gas Sensors, Catalysts, and Battery Anodes

Research groups and industrial producers of functional ZnO nanomaterials—for chemiresistive gas sensors, heterogeneous catalysts, or lithium-ion battery anodes—can exploit the morphology-preserving single-step thermal decomposition of basic zinc carbonate to ZnO. The decomposition initiates at ~150 °C and completes by ~300 °C (or up to 450 °C depending on particle morphology and CO₂ partial pressure), a temperature window that preserves the precursor particle architecture (micro-flakes, nanoplates, porous spheres) while expelling only CO₂ and H₂O [6][7]. The resulting ZnO retains the high specific surface area and hierarchical porosity required for gas-sensing active sites and electrochemical interfaces [6][8]. For Li-ion battery anodes specifically, Zn₅(CO₃)₂(OH)₆ micro-flakes exhibit stable cycling with distinct voltage plateaus, a property not reported for anodes derived from Zn(OH)₂ or ZnC₂O₄ precursors [8].

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